molecular formula C8H8BrNO3 B176800 2-Bromo-1-(4-nitrophenyl)ethanol CAS No. 19922-82-8

2-Bromo-1-(4-nitrophenyl)ethanol

Cat. No.: B176800
CAS No.: 19922-82-8
M. Wt: 246.06 g/mol
InChI Key: LZCQQYQFJPLEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-(4-nitrophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrNO3 . It is also known as Ethanone, 2-bromo-1-(4-nitrophenyl)- .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been discussed in several papers . For instance, a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone has been proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 246.05800, a density of 1.69g/cm3, and a boiling point of 365.8ºC at 760 mmHg .

Scientific Research Applications

Improved Synthesis Methods An improved synthesis method for 2-(4-propylphenyl)ethanol has been developed, which significantly reduces the formation of side-products like 1-(4-propylphenyl)ethanol and 2-bromoethanol, highlighting the chemical versatility and importance of compounds related to 2-Bromo-1-(4-nitrophenyl)ethanol in organic synthesis (Hashmi et al., 2006).

Recovery from Waste Ethanol The recovery of high-value pharmaceutical compounds, such as 1-(5-bromo-fur-2-il)-2-bromo-2-nitroethane, from ethanol solutions using nanofiltration, illustrates the application of this compound related compounds in pharmaceutical production cycles (Martínez et al., 2012).

Enantioselective Resolution in Drug Synthesis The compound has also been used in the enantioselective resolution of α-bromohydrins, which are intermediates in synthesizing new adrenergic agents, demonstrating its critical role in producing enantiomerically pure pharmaceuticals (Conde et al., 1998).

Microbial Reduction in Organic Synthesis The microbial reduction of various ketones, including this compound, using Rhodotorula sp. AS2.2241, emphasizes the compound's role in the synthesis of optically active secondary alcohols and its significance in biocatalysis (Yang et al., 2006).

Safety and Hazards

The safety data sheet for “2-Bromo-1-(4-nitrophenyl)ethanol” suggests that it should be kept away from food, drink, and animal feeding stuffs . It also advises not to eat, drink, or smoke when using this product .

Properties

IUPAC Name

2-bromo-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQQYQFJPLEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-(4-nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-nitrophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(4-nitrophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(4-nitrophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(4-nitrophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(4-nitrophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.